Homocysteine thiolactone
Overview
Description
Homocysteine thiolactone is a five-membered cyclic thioester of the amino acid homocysteine . It is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . An elevated level of homocysteine thiolactone is associated with cardiovascular diseases, strokes, atherosclerosis, neurological abnormalities, etc., presumably because it reacts to the side chain of protein lysine causing protein damage and autoimmune responses .
Synthesis Analysis
Homocysteine thiolactone is discovered as a by-product of an early assay for the quantification of methionine in proteins . The assay involves boiling with hydriodic acid (128 °C, 3 h). This causes demethylation of methionine with the formation of methyl iodide . The residue from methionine that remains in the acid has been identified by elemental analysis as Homocysteine thiolactone .Molecular Structure Analysis
Homocysteine thiolactone is a stable thioester in water solution (pH = 7.4, a half-life of 24–30 h) with facile reactions at its amino and activated-carboxyl group, respectively .Chemical Reactions Analysis
Homocysteine thiolactone can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .Physical And Chemical Properties Analysis
Homocysteine thiolactone is a stable thioester in water solution (pH = 7.4, a half-life of 24–30 h) with facile reactions at its amino and activated-carboxyl group, respectively .Scientific Research Applications
Protein Homocysteinylation and Pathological Consequences : Homocysteine thiolactone acylates amino groups in proteins, particularly targeting lysine residues, leading to protein damage such as multimerization and precipitation. This modification is significant in the pathology of vascular diseases, highlighting its role in protein homocysteinylation and potential consequences of elevated homocysteine levels (Jakubowski, 1999).
Detoxification by Human Serum Thiolactonase : Homocysteine thiolactone is detoxified by a specific enzyme in mammalian sera, known as thiolactonase. This enzyme hydrolyzes homocysteine thiolactone to homocysteine, preventing harmful reactions with proteins and thereby reducing the risk of atherosclerosis (Jakubowski, 2000).
Role in Yeast Cell Growth : In yeast, homocysteine thiolactone is formed from homocysteine by methionyl-tRNA synthetase, and its presence is detrimental to cell growth. This establishes the importance of proofreading mechanisms in eukaryotic organisms (Jakubowski, 1991).
Metabolic Origin and Protein Homocysteinylation in Humans : The synthesis of homocysteine thiolactone and its reactivity towards proteins, particularly through homocysteinylation of lysine residues, contributes to protein damage. A calcium-dependent homocysteine thiolactonase associated with HDL in human serum helps prevent this damage (Jakubowski, 2000).
Link to Atherosclerosis : Homocysteine thiolactone's reactivity with proteins, producing protein-bound homocystamide, is implicated in atherosclerosis. It leads to the inactivation of lysyl oxidase, crucial for connective tissue matrices, and influences LDL internalization and autoimmune responses (Uji et al., 2002).
Thiolactone's Role in Vascular Disease : The conversion of homocysteine to homocysteine thiolactone and its reactivity with proteins may explain the pathological consequences of elevated homocysteine levels observed in vascular diseases (Jakubowski, 1997).
Chemical and Biological Significance : Homocysteine thiolactone, being a cyclic thioester of amino acid homocysteine, is associated with various diseases like cardiovascular diseases, strokes, and neurological abnormalities. It also serves as a synthetic tool in polymer science, sustainable materials development, and bioorganic chemistry (Chubarov, 2021).
Prebiotic Perspective : Homocysteine thiolactone may have formed in primitive oceans and could be a precursor for longer peptides, offering a prebiotic perspective on its formation and reactivity (Shalayel & Vallée, 2019).
Utility as Anionic Linkers : Derivatives of homocysteine thiolactone, where the nitrogen is acylated with acidic functionalities, have been synthesized for use as thiol functionality introducers in proteins. This has implications in bioconjugation chemistry (Leanza et al., 1992).
Toxicity and Amyloid Formation : Homocysteine thiolactone induces toxic amyloid-like protofibrils, contributing to cardiovascular and neurodegenerative diseases. This underscores its role in protein aggregation and potential pathophysiological relevance (Paoli et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-aminothiolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQWJKWBHZMDT-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homocysteine thiolactone | |
CAS RN |
2338-04-7 | |
Record name | L-Homocysteine thiolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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